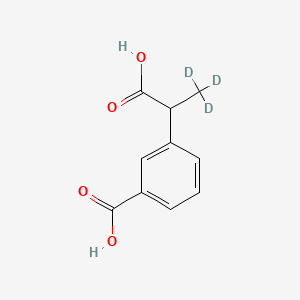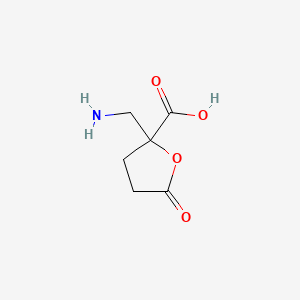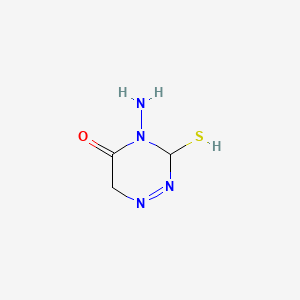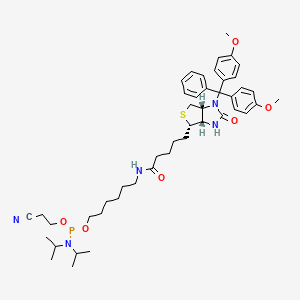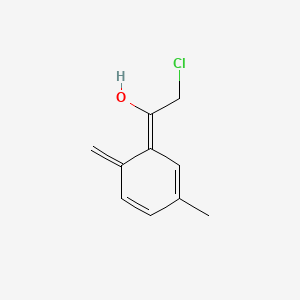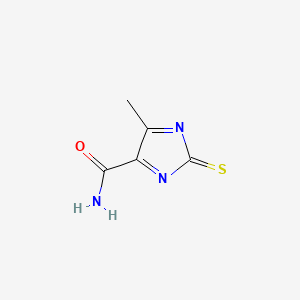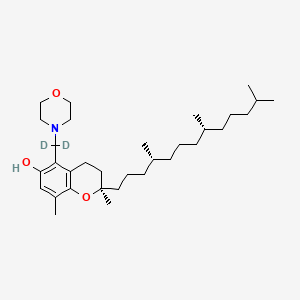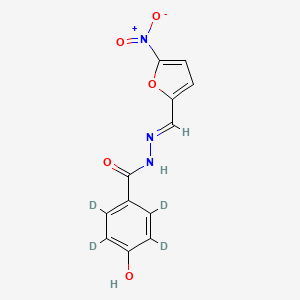
ニフロキサジド-d4
概要
説明
Nifuroxazide-d4 is a deuterated form of nifuroxazide, a nitrofuran antibiotic. It is primarily used as an internal standard for the quantification of nifuroxazide by gas chromatography or liquid chromatography-mass spectrometry. Nifuroxazide itself is known for its antibacterial properties, particularly against enteropathogenic bacteria such as Campylobacter jejuni, Salmonella, Yersinia enterocolitica, Shigella, and Escherichia coli .
科学的研究の応用
Nifuroxazide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of nifuroxazide in various samples.
Biology: Employed in studies investigating the biological activity and metabolism of nifuroxazide.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in quality control processes to ensure the consistency and purity of pharmaceutical products
作用機序
Target of Action
Nifuroxazide-d4, a derivative of Nifuroxazide, is an antibiotic primarily used to treat gastrointestinal infections . It is active against strains of enteropathogenic bacteria such as C. jejuni, Salmonella, Y. enterocolitica, Shigella, and E. coli . It has also been found to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer treatment .
Mode of Action
Nifuroxazide-d4 interacts with its targets by inhibiting their activity. It has been found to inhibit STAT3, a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis . Additionally, it has been identified as a CDK2 inhibitor, which is a key regulator of the cell cycle .
Biochemical Pathways
Nifuroxazide-d4 affects several biochemical pathways. It has been found to inhibit the STAT3 pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth . By inhibiting this pathway, Nifuroxazide-d4 can potentially slow down or stop the growth of cancer cells. Moreover, it has been found to inhibit the CDK2 pathway, which is involved in cell cycle regulation . This can lead to cell cycle arrest and senescence, further inhibiting the growth of cancer cells.
Pharmacokinetics
A study on nifuroxazide, the parent compound, showed that it reaches systemic levels suitable for testing its efficacy in preclinical models of glioblastoma after intraperitoneal administration .
Result of Action
The inhibition of STAT3 and CDK2 by Nifuroxazide-d4 results in various molecular and cellular effects. It has been shown to induce apoptosis, inhibit cell migration and invasion in osteosarcoma cells . Moreover, it has been found to selectively kill ALDH1-High melanoma cells in experimental human cell systems and
生化学分析
Biochemical Properties
Nifuroxazide-d4 interacts with several enzymes and proteins. It has been found to be bio-activated by aldehyde dehydrogenase (ALDH1) enzymes . Nifuroxazide-d4 has also been shown to inhibit the activation of the IL-6/STAT3/SOCS3 signaling pathway .
Cellular Effects
Nifuroxazide-d4 has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and migration while increasing apoptosis in hepatocellular carcinoma cells . It also significantly improves lipid metabolism disorders and glucose metabolism in palmitate-induced HepG2 cells .
Molecular Mechanism
The molecular mechanism of Nifuroxazide-d4 involves its interactions with biomolecules and its effects on gene expression. It has been found to be a potent inhibitor of STAT3 . It also suppresses the expression of hepatic lipogenic proteins (ACCα, SREBP-1c, FAS), gluconeogenesis enzymes (PEPCK, G6Pase, and IRS2), and the IL-6/STAT3/SOCS3 inflammatory axis .
Temporal Effects in Laboratory Settings
The effects of Nifuroxazide-d4 change over time in laboratory settings. It has been shown to significantly improve lipid metabolism disorders and glucose metabolism in palmitate-induced HepG2 cells
Dosage Effects in Animal Models
The effects of Nifuroxazide-d4 vary with different dosages in animal models. It has been shown to greatly enhance the efficacy of radiation therapy in hepatocellular carcinoma-bearing mice by inhibiting tumor growth and improving survival
Metabolic Pathways
Nifuroxazide-d4 is involved in several metabolic pathways. It has been shown to improve lipid and glucose metabolism in palmitate-induced HepG2 cells
Transport and Distribution
It is known to inhibit the activation of the IL-6/STAT3/SOCS3 signaling pathway , which may influence its transport and distribution
Subcellular Localization
It is known to inhibit the activation of the IL-6/STAT3/SOCS3 signaling pathway , which may influence its subcellular localization
準備方法
Synthetic Routes and Reaction Conditions: The preparation of nifuroxazide-d4 involves the incorporation of deuterium atoms into the nifuroxazide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of nifuroxazide-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for efficiency and cost-effectiveness while maintaining stringent quality control standards .
化学反応の分析
Types of Reactions: Nifuroxazide-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, hydroxides, or amines, and electrophiles like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nifuroxazide-d4 can lead to the formation of nitro derivatives, while reduction can yield amino derivatives .
類似化合物との比較
Nifuroxazide-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. Similar compounds include:
Nifuroxazide: The non-deuterated form, widely used as an antibiotic.
Nitrofurantoin: Another nitrofuran antibiotic with similar antibacterial properties.
Furazolidone: A nitrofuran derivative used to treat bacterial and protozoal infections.
Compared to these compounds, nifuroxazide-d4 offers advantages in analytical applications due to its isotopic labeling, which facilitates accurate measurement and tracking in complex biological systems .
特性
IUPAC Name |
2,3,5,6-tetradeuterio-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWSUKQGVSGXJO-WNGOOFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670093 | |
| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188487-83-3 | |
| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)


